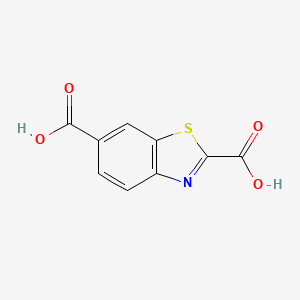
1,3-Indandiol, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is a complex organic compound with significant interest in various scientific fields This compound features a piperazine ring substituted with a chlorophenyl group, linked to an indanediol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The indanediol moiety is then synthesized through a series of condensation and reduction reactions. The final step involves coupling the piperazine derivative with the indanediol structure under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity. The indanediol moiety could contribute to the compound’s overall stability and bioavailability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(m-Trifluoromethylphenyl)-piperazine
Trazodone: 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Mepiprazole: 1-(m-chlorophenyl)-4[2-(5-methyl-3-pyrazolyl)-ethyl]-piperazine
Uniqueness
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and an indanediol moiety provides a distinct chemical profile, potentially offering unique pharmacological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
31805-09-1 |
|---|---|
Fórmula molecular |
C28H31ClN2O2 |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C28H31ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20,26-27,32-33H,7,14-19H2 |
Clave InChI |
NMBDNONTUMMICB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2(C(C3=CC=CC=C3C2O)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


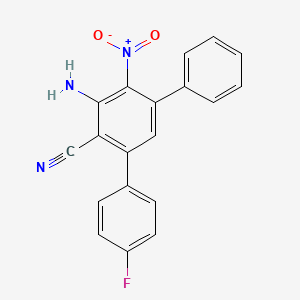


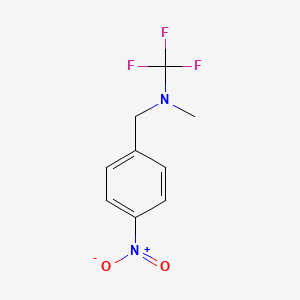
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
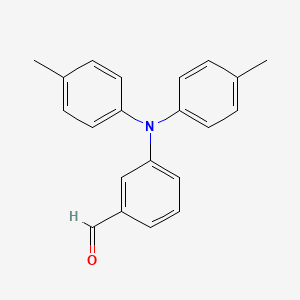

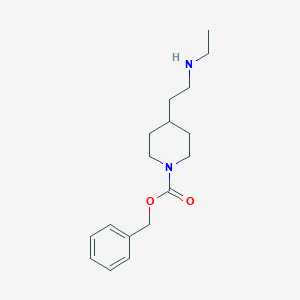
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
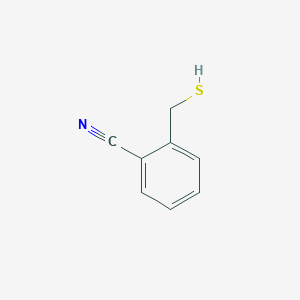
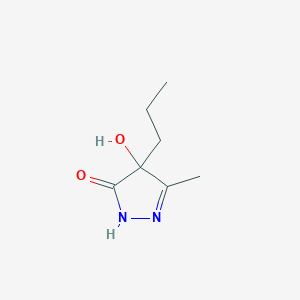

![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
